Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C11H17N3O3S. It has a molecular weight of 271.336 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Preparation Methods
The synthesis of Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate involves multiple steps. One common synthetic route includes the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base to form the intermediate ethyl 2-(2-aminothiazol-4-yl)acetate. This intermediate is then reacted with propyl isocyanate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C11H17N3O3S |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
ethyl 2-[2-(propylcarbamoylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C11H17N3O3S/c1-3-5-12-10(16)14-11-13-8(7-18-11)6-9(15)17-4-2/h7H,3-6H2,1-2H3,(H2,12,13,14,16) |
InChI Key |
QTNZNMSCXSGUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NC(=CS1)CC(=O)OCC |
Origin of Product |
United States |
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